6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole
Description
Properties
Molecular Formula |
C9H7BrClNS |
|---|---|
Molecular Weight |
276.58 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7BrClNS/c1-2-8-12-9-6(11)3-5(10)4-7(9)13-8/h3-4H,2H2,1H3 |
InChI Key |
VQVZXYFVRFIKKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Aminothiophenol Derivatives
The foundation of benzothiazole synthesis often involves the condensation of 2-aminothiophenol with suitable aldehydes or ketones, followed by cyclization. For 6-bromo-4-chloro-2-ethyl-1,3-benzothiazole , a typical route begins with substituted 2-aminothiophenol derivatives bearing the ethyl group at the 2-position, which is crucial for introducing the ethyl substituent.
- Preparation of 2-aminothiophenol derivatives with specific substituents (ethyl at position 2, halogens at positions 4 and 6).
- Cyclization via oxidative or acid-catalyzed conditions to form the benzothiazole ring.
- Synthesis of 2-aminobenzothiazoles from 2-aminothiophenol and aldehydes has been well-documented, with modifications allowing for halogen substitutions at specific positions through selective halogenation post-cyclization.
Halogenation Strategies
Post-Synthesis Halogenation
One of the most reliable methods involves halogenating the benzothiazole core after its formation. This approach allows for regioselective halogenation, especially at the 4- and 6-positions.
- Electrophilic halogenation using halogen sources such as bromine (Br₂) and chlorine (Cl₂) in the presence of catalysts or under controlled conditions.
- Selective halogenation is achieved by controlling reaction conditions (temperature, solvent, and reaction time).
Direct Synthesis via Halogenated Precursors
Alternatively, halogenated aniline derivatives or thiophenols can be used as starting materials, which upon cyclization produce halogenated benzothiazoles directly.
- The synthesis of 6-bromo-2-aminobenzothiazole from 6-bromoaniline and thiocyanate, followed by cyclization, is a documented route.
Incorporation of the Ethyl Group at Position 2
The ethyl substitution at the 2-position can be introduced via several methods:
- Using ethyl-substituted aldehydes or ketones during the initial formation of the benzothiazole core.
- Alkylation of the benzothiazole ring post-synthesis through electrophilic substitution or via cross-coupling reactions.
- The synthesis of 2-ethylbenzothiazole derivatives often involves the condensation of 2-aminothiophenol with ethyl aldehydes or acyl chlorides, followed by cyclization.
Summary of Synthesis Pathways
| Method | Key Reagents | Advantages | Limitations | References |
|---|---|---|---|---|
| A. Cyclization of 2-aminothiophenol derivatives | 2-Aminothiophenol, ethyl aldehyde, halogenating agents | High regioselectivity, scalable | Multi-step, requires halogenation steps | , |
| B. Halogenation post-synthesis | Benzothiazole core, Br₂/Cl₂, catalysts | Precise halogen placement, good yields | Longer reaction times, potential over-halogenation | , |
| C. Direct halogenated precursor synthesis | Halogenated aniline or thiophenol derivatives | One-pot synthesis, high purity | Limited availability of precursors | , |
Research-Backed Optimization and Modern Techniques
Recent advances include the use of microwave-assisted synthesis, solid-phase methods, and flow chemistry to improve yield, reduce reaction time, and enhance purity:
- Microwave irradiation accelerates cyclization and halogenation steps, achieving yields up to 100% within shorter durations.
- Solid-phase synthesis allows for rapid library generation of benzothiazole derivatives with halogen substitutions.
- Flow chemistry enhances safety during halogenation and scale-up processes, ensuring uniform reaction conditions and minimizing side reactions.
Summary of Key Data
| Parameter | Details | Source |
|---|---|---|
| Starting materials | 2-Aminothiophenol derivatives, halogenated aniline, aldehydes | , |
| Halogenation reagents | Bromine, chlorine, halogenated hydrocarbons | , |
| Reaction conditions | Acidic, oxidative, microwave, flow | ,, |
| Yields | Typically 70-80%, with optimized methods reaching >90% | ,, |
Scientific Research Applications
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of benzothiazole-based drugs with potential anti-tubercular and anti-cancer activities.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Highlights :
- Molecular Formula : C₉H₇BrClNS
- Key Features : Planar benzothiazole core with π-electron delocalization in the benzene ring , halogen substituents (Br, Cl) for electronic modulation, and an ethyl group for steric bulk.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Table 1: Structural and Electronic Comparison
Key Observations :
- Halogen Effects : Bromine and chlorine substituents increase molecular weight and polarizability, enhancing intermolecular interactions (e.g., halogen bonding) .
- Electronic Delocalization : The benzene ring exhibits greater π-delocalization than the thiazole ring, a trend consistent across benzothiazole derivatives .
Crystallographic and Stability Profiles
- Target Compound : Expected to form a planar crystal lattice with halogen-halogen interactions (Br···Cl), similar to 5-chloro-2-(trimethoxyphenyl)benzothiazole (dihedral angle: 15.56°) .
- Hydrazide Analogs () : Substitution at C4 with hydrazine creates hydrogen-bonded dimers (N–H···O), enhancing thermal stability.
Biological Activity
6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique substitution pattern: a bromine atom at the 6-position, a chlorine atom at the 4-position, and an ethyl group at the 2-position of the benzothiazole ring. This specific arrangement influences its electronic and steric properties, which are critical for its biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Bromine at 6, Chlorine at 4, Ethyl at 2 | Notable medicinal chemistry applications |
| 6-Bromo-2-chloro-1,3-benzothiazol-4-amine | Different substitution pattern | Varying biological activity |
| 2-Amino-6-bromobenzothiazole | Amino group instead of ethyl | Enhanced solubility |
Biological Activities
Research indicates that benzothiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that benzothiazoles possess antibacterial and antifungal properties. For instance, compounds with electron-withdrawing groups like Cl and F enhance antifungal activity significantly .
- Anticancer Properties : Several studies have identified the antiproliferative effects of benzothiazole derivatives against various cancer cell lines. For example, a derivative similar to this compound exhibited significant cytotoxicity in pancreatic cancer models .
- Anthelmintic Effects : The presence of electron-donating groups in certain benzothiazoles has been linked to enhanced anthelminthic activity .
Antiproliferative Activity
In one study, derivatives of benzothiazoles were tested against human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that certain derivatives showed moderate to high inhibitory effects on cancer cell proliferation, suggesting potential for development as anticancer agents .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the benzothiazole ring significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions was found to enhance antimicrobial and anticancer activities. Compounds with halogen substitutions demonstrated varied potency against different cancer types .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps often include:
- Formation of the benzothiazole ring.
- Introduction of bromine and chlorine substituents through electrophilic aromatic substitution.
- Alkylation to incorporate the ethyl group.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of bromine and chlorine. Examples include:
-
Replacement of bromine or chlorine : Reacts with nucleophiles (e.g., amines, thiols) in polar solvents like DMF or DMSO, often catalyzed by bases such as potassium carbonate .
-
Mechanism : The bromine atom (more reactive than chlorine) leaves first, forming a Meisenheimer complex intermediate .
Elimination Reactions
Under high temperatures and strong bases (e.g., NaOH), elimination reactions can occur, leading to dehydrohalogenation and formation of double bonds within the aromatic ring.
Condensation Reactions
The compound participates in carbonyl condensation with aldehydes or ketones, facilitated by acidic catalysts (e.g., HCl). This forms fused heterocyclic structures, such as imidazoles or benzimidazoles .
Reaction Conditions and Optimization
| Parameter | Substitution Reactions | Elimination Reactions | Condensation Reactions |
|---|---|---|---|
| Temperature | Room temperature | Elevated (100–150°C) | Moderate (50–80°C) |
| Solvent | Polar (DMF, DMSO) | Aqueous/ethanol | Acidic (HCl, H2SO4) |
| Catalyst | Bases (K2CO3) | Strong bases (NaOH) | Acidic conditions |
| Yield | High (70–90%) | Moderate (50–70%) | Variable (40–80%) |
Data synthesized from synthesis protocols in benzothiazole chemistry .
Electrophilic Aromatic Substitution
The electron-withdrawing bromine and chlorine atoms direct incoming electrophiles to specific positions on the benzothiazole ring. For example, nitration or acylation typically occurs at the 5-position .
Nucleophilic Substitution
The bromine atom’s higher electronegativity compared to chlorine makes it more susceptible to substitution. Reaction rates depend on the nucleophilicity of the attacking species and solvent polarity .
Antimicrobial Activity
Benzothiazole derivatives are known for antimicrobial properties, often linked to their ability to disrupt microbial metabolic pathways. The ethyl group enhances lipophilicity, improving membrane permeability.
Anticancer Potential
Substituted benzothiazoles have shown antiproliferative effects in cancer cell lines (e.g., pancreatic, glioblastoma) through mechanisms such as enzyme inhibition or receptor modulation . For example, bromine-substituted derivatives exhibit enhanced activity due to increased electrophilicity .
Q & A
Q. What are the common synthetic routes for 6-Bromo-4-chloro-2-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A typical synthesis involves halogenation and cyclization steps. For example, bromination of a benzothiazole precursor using CuBr as a catalyst in acetonitrile under reflux (333 K) can introduce bromine at the 6-position . Chlorination is achieved using reagents like thionyl chloride or PCl₅. Ethyl substitution at the 2-position may require alkylation via nucleophilic substitution. Purification via silica gel chromatography (heptane/ethyl acetate gradient) followed by recrystallization (hexane) yields ~53% pure product . Key optimizations include controlling stoichiometry of halogenating agents (e.g., CuBr:substrate ratio of 1.6:1) and reaction time (15 minutes for bromination) to minimize by-products .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- 1H NMR : Signals for aromatic protons (δ 7.4–8.1 ppm) and ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) confirm substitution patterns .
- IR Spectroscopy : Peaks at 1476 cm⁻¹ (C=N stretching in thiazole) and 689 cm⁻¹ (C-Br bending) validate the core structure .
- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N ratios confirm purity .
Advanced Research Questions
Q. How can crystallographic data refinement address discrepancies in bond length and angle measurements for halogenated benzothiazoles?
- Methodological Answer : Software like SHELXL refines crystallographic data by optimizing parameters such as anisotropic displacement and occupancy factors . For example, bond lengths (C-Br: ~1.89 Å) and angles (C-S-C: ~86°) in halogenated benzothiazoles may deviate due to steric effects. Using the Flack parameter (η) or the twin component parameter (x) helps resolve enantiopolarity errors in near-centrosymmetric structures . π-π stacking interactions (e.g., centroid distances of 3.8 Å between thiazole and phenyl rings) are modeled using SHELXPRO to validate packing motifs .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for halogenated benzothiazoles in pharmacological applications?
- Methodological Answer :
- Bioisosteric Replacement : Substituting Br/Cl at positions 6 and 4 alters electron-withdrawing effects, impacting binding to targets like kinases or antimicrobial enzymes .
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with SKRB-3 breast cancer cells or HIV protease by simulating binding poses of derivatives .
- Pharmacophore Modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory activity using QSAR models trained on IC₅₀ data from assays like COX-2 inhibition .
Q. How do solvent and catalyst choices influence regioselectivity in functionalizing this compound?
- Methodological Answer :
- Polar Solvents (DMF/ACN) : Enhance nucleophilic substitution at the 2-ethyl group, enabling reactions with amines or thiols .
- Pd Catalysts : Enable Suzuki-Miyaura coupling at the 6-bromo position for aryl/heteroaryl derivatization (e.g., coupling with 4-fluorophenylboronic acid) .
- Microwave-Assisted Synthesis : Reduces reaction time for cycloadditions (e.g., triazole formation) from hours to minutes while maintaining >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
